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Compound of Interest

Compound Name:
2-Bromo-5-(2-

fluoroethoxy)pyridine

CAS No.: 1699307-51-1

Cat. No.: B1380617

Get Quote

Executive Summary: The Fluorine Advantage
In modern medicinal chemistry and radiopharmaceutical development, 2-Bromo-5-(2-
fluoroethoxy)pyridine represents a strategic evolution of the standard 5-methoxypyridine

scaffold. While the 2-bromo position serves as a versatile handle for cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig), the 5-(2-fluoroethoxy) moiety acts as a critical bioisostere.

This guide characterizes the molecule's superiority over non-fluorinated analogs, specifically

focusing on metabolic stability (blocking oxidative dealkylation) and lipophilicity modulation,

while providing validated protocols for its synthesis and application in PET radiochemistry.

Comparative Physicochemical Profile
The following analysis compares the target molecule against its direct structural analog, 2-

Bromo-5-methoxypyridine, and the highly electron-deficient 2-Bromo-5-

(trifluoromethoxy)pyridine.
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Table 1: Structural & Property Comparison

Feature
Target: 2-Bromo-5-

(2-

fluoroethoxy)pyridine

Analog A: 2-Bromo-

5-methoxypyridine

Analog B: 2-Bromo-

5-

(trifluoromethoxy)pyr

idine

Structure Pyridine-O-CH₂CH₂F Pyridine-O-CH₃ Pyridine-O-CF₃

MW ( g/mol ) ~220.04 188.02 242.00

cLogP (Est.) 2.1 - 2.3 1.8 3.1

Electronic Effect

Moderate Electron

Withdrawing (

)

Electron Donating (

)

Strong Electron

Withdrawing (

)

Metabolic Liability

Low (Terminal F

blocks

-oxidation)

High (Susceptible to

CYP450 O-

demethylation)

Very Low (Extremely

stable)

Primary Utility

PET Radiotracers (

F), Metabolically

Stable Linkers

General Building

Block
Lipophilicity Booster

Technical Insight: The "Metabolic Block"
The primary advantage of the 2-fluoroethoxy group is the mitigation of O-dealkylation.

Mechanism: CYP450 enzymes typically oxidize the

-carbon adjacent to the ether oxygen.

Observation: In the methoxy analog (Analog A), this proceeds rapidly to form formaldehyde

and the hydroxypyridine metabolite.

Advantage: The inductive effect of the terminal fluorine atom in the target molecule lowers

the electron density of the ether chain, making the
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-carbon less susceptible to radical abstraction and enzymatic oxidation [1, 2].

Synthetic Utility & Reactivity Architecture
The utility of this scaffold lies in its orthogonal reactivity. The C-Br bond is highly reactive

toward palladium-catalyzed cross-coupling, while the fluoroethoxy ether linkage remains inert

under basic and reductive conditions.

Diagram 1: Reactivity & Functionalization Pathways
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Caption: Orthogonal reactivity profile. The C-Br bond (Blue Node) serves as the primary

reactive center, while the fluoroethoxy tail remains stable during standard Pd-catalyzed cross-

couplings.

Experimental Protocols
Protocol A: Synthesis of the Building Block
Objective: Synthesis of 2-bromo-5-(2-fluoroethoxy)pyridine from 6-bromopyridin-3-ol.

Rationale: Direct alkylation of the phenol is preferred over
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on di-bromo pyridines to ensure regioselectivity.

Materials:

6-Bromopyridin-3-ol (1.0 eq)

1-Bromo-2-fluoroethane (1.2 eq) [Note: Volatile alkylating agent]

Potassium Carbonate (

) (2.0 eq)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 6-bromopyridin-3-ol (10 mmol) and anhydrous

DMF (20 mL).

Deprotonation: Add

(20 mmol) in a single portion. Stir at RT for 15 minutes to form the phenoxide anion.
Observation: Suspension may change color slightly.

Alkylation: Add 1-bromo-2-fluoroethane (12 mmol) via syringe. Seal the vessel (pressure

tube recommended due to volatility of alkyl halide).

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting

phenol (

) should disappear, and the product (

) should emerge.

Workup: Dilute with water (100 mL) and extract with EtOAc (

mL). Wash combined organics with brine (

).

Purification: Dry over
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, concentrate, and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Radiochemical Synthesis ( F-Labeling)
Context: This scaffold is frequently used in PET imaging.[1][2] The direct introduction of

F is achieved via a tosylate precursor.

Workflow Diagram:

Tosylate Precursor
(2-(6-bromopyridin-3-yloxy)ethyl 4-methylbenzenesulfonate)

Nucleophilic Substitution (SN2)
DMSO, 100°C, 10 min

[18F]F- / K222 / K2CO3
(Azeotropically Dried)

SPE Cartridge / HPLC
(Remove unreacted Tosylate)

[18F]2-Bromo-5-(2-fluoroethoxy)pyridine

Click to download full resolution via product page

Caption: Radiosynthesis workflow. The tosylate leaving group is displaced by the [18F]fluoride

ion in a standard SN2 reaction.

Critical Quality Attributes (CQA) & Troubleshooting
When characterizing this derivative, researchers must validate the following:

Regiochemistry (NMR):

Confirm O-alkylation vs. N-alkylation (pyridone formation).
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Diagnostic Signal: The

-protons of the ethoxy group (

) typically appear as a doublet of triplets at

4.2–4.3 ppm (

Hz) in

NMR.

Fluorine Coupling:

NMR should show characteristic splitting for the ethoxy carbons (

Hz for the terminal carbon).

Storage:

Store under inert atmosphere at 4°C. While the fluoroethoxy group is stable, the C-Br

bond is light-sensitive over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for
Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1380617?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1422-0067/23/9/5023
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385036/
https://www.benchchem.com/product/b1380617/docs#characterization-guide-2-bromo-5-2-fluoroethoxy-pyridine-derivatives
https://www.benchchem.com/product/b1380617/docs#characterization-guide-2-bromo-5-2-fluoroethoxy-pyridine-derivatives
https://www.benchchem.com/product/b1380617/docs#characterization-guide-2-bromo-5-2-fluoroethoxy-pyridine-derivatives
https://www.benchchem.com/product/b1380617/docs#characterization-guide-2-bromo-5-2-fluoroethoxy-pyridine-derivatives
https://www.benchchem.com/product/b1380617?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380617?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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